molecular formula C8H14ClNO4S B1316614 Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate CAS No. 765962-70-7

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Cat. No. B1316614
M. Wt: 255.72 g/mol
InChI Key: AYLNINMKMQOFAN-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, also known as ethyl piperidine-3-carboxylate sulfonyl chloride or ECPC, is an organic compound commonly used in laboratory experiments. It is a colorless, crystalline solid with a molecular formula of C7H13ClO3S. ECPC is highly reactive and is used as a reagent in organic synthesis, as well as in the preparation of pharmaceuticals and other compounds. ECPC is also used as a catalyst in certain reactions.

Scientific Research Applications

Anticancer Applications

The compound has been employed in the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluated as promising anticancer agents. These derivatives demonstrated strong anticancer activity in vitro, suggesting potential therapeutic applications after further in vivo studies (Rehman et al., 2018).

Antibacterial and Antifungal Properties

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate has also been a precursor in the synthesis of N-substituted derivatives showcasing moderate to high antibacterial and antifungal activities. These studies underline its utility in developing new antimicrobial agents against various bacterial and fungal strains, contributing significantly to the fight against resistant microbial infections (Khalid et al., 2016); (Munir et al., 2017).

Enzyme Inhibition for Disease Treatment

Investigations into the enzyme inhibitory effects of derivatives synthesized from ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate have shown promise in treating diseases like Alzheimer's. By targeting specific enzymes such as acetylcholinesterase, these derivatives hold potential as new drug candidates for neurodegenerative disorders, demonstrating the compound's relevance in addressing significant health challenges (Rehman et al., 2018).

Catalysis and Material Science

In material science, ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate derivatives have been used to create novel nanomagnetic reusable catalysts for efficient synthesis of organic compounds. This application demonstrates its potential in streamlining synthetic processes and enhancing green chemistry initiatives (Ghorbani‐Choghamarani & Azadi, 2015).

Chemical Kinetics and Mechanisms

The elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate and its derivatives have been thoroughly studied, providing essential insights into their stability and reactivity under various conditions. Such studies are crucial for understanding the compound's behavior in chemical reactions and potential environmental impacts (Monsalve et al., 2006).

properties

IUPAC Name

ethyl 1-chlorosulfonylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNINMKMQOFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240091
Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

CAS RN

765962-70-7
Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
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